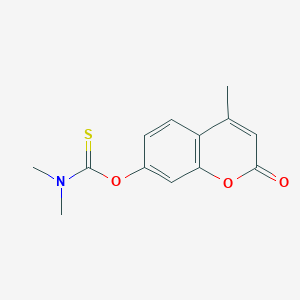
O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate
Vue d'ensemble
Description
“O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” is an organic compound . It is used in the production of antihistamines . The molecular formula of this compound is C12H10O4 .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For instance, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the reaction of 7-amino-4-methylcoumarin with organic halides led to the formation of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described in the literature. For instance, the ester was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A significant aspect of research involving O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate relates to its role in synthesizing derivatives with potential antibacterial properties. For instance, Čačić et al. (2006) reported the synthesis of various derivatives from this compound, which were then screened for antibacterial activity. This highlights its importance in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Microwave-Assisted Synthesis and Bioactivity
Research by Chavan and Hosamani (2018) demonstrates the microwave-assisted synthesis of Schiff base structures derived from O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate. These compounds have shown promising antibacterial and anti-inflammatory activities, which could be significant in the field of chemotherapeutics and material science (Chavan & Hosamani, 2018).
Synthesis of Novel Derivatives and Antimicrobial Activity
Behrami and Dobroshi (2019) focused on synthesizing novel derivatives of 4-hydroxy-chromen-2-one, which includes the chemical structure of interest. Their research explored the antibacterial activity of these compounds, providing insights into the potential of these derivatives as high-level antibacterial agents (Behrami & Dobroshi, 2019).
Application in Polymer Science
The compound has also found application in polymer science. Bezgin, Ayaz, and Demirelli (2015) synthesized polymers functionalized with derivatives of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate. They explored the dielectric properties of these polymers, contributing to the understanding of their potential applications in electronic materials (Bezgin, Ayaz, & Demirelli, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” and similar compounds could involve further exploration of their biological and pharmacological activities. For instance, coumarin-based compounds have been widely employed in bioorganic chemistry, molecular recognition, and materials science . They have also shown a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .
Propriétés
IUPAC Name |
O-(4-methyl-2-oxochromen-7-yl) N,N-dimethylcarbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-6-12(15)17-11-7-9(4-5-10(8)11)16-13(18)14(2)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIPUZWKSPKHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=S)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



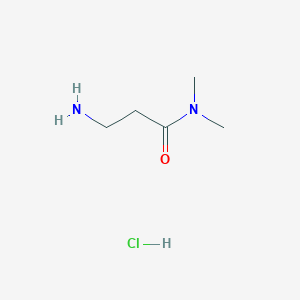

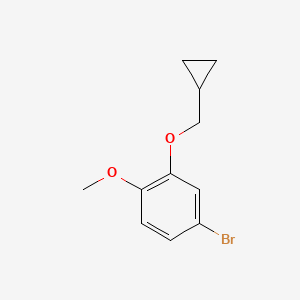
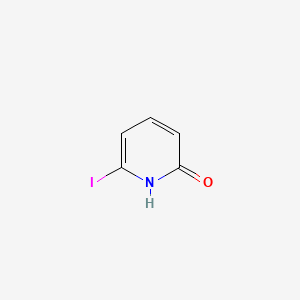


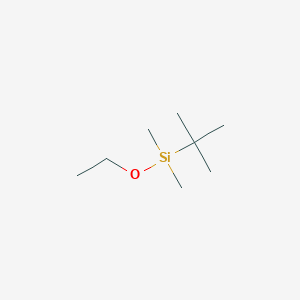
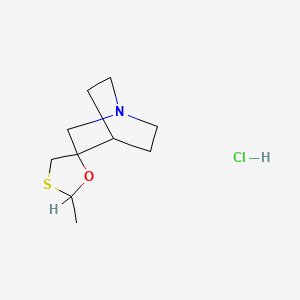


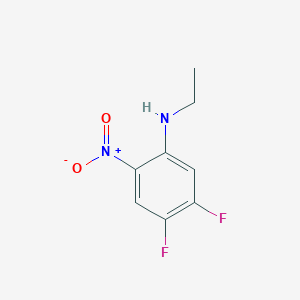

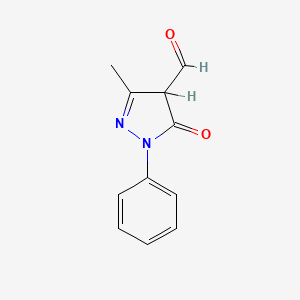
![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)